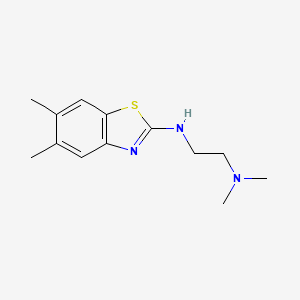

N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Übersicht

Beschreibung

N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a chemical compound known for its unique structure and properties It features a benzothiazole ring substituted with dimethyl groups and an ethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves the condensation of 5,6-dimethyl-1,3-benzothiazole with N,N-dimethylethane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethyl acetate, and a base, such as triethylamine . The reaction mixture is heated for several hours, and the product is isolated by filtration and purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro or tetrahydro derivatives of the benzothiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, as antimicrobial agents. The compound exhibits promising activity against various bacterial strains and fungi. For instance:

| Study | Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Study A | E. coli | 15 | 100 |

| Study B | S. aureus | 18 | 100 |

| Study C | C. albicans | 12 | 50 |

These findings suggest that modifications to the benzothiazole core can enhance antibacterial potency .

1.2 Anti-tubercular Properties

A review of benzothiazole derivatives indicates that compounds similar to this compound have shown in vitro and in vivo activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the benzothiazole ring can significantly improve efficacy .

Material Science

2.1 Polymerization Initiators

The compound has been investigated as a potential polymerization initiator due to its ability to generate free radicals upon thermal decomposition. This property is particularly useful in the synthesis of polymers with tailored properties for specific applications such as coatings and adhesives.

| Application | Polymer Type | Initiation Temperature (°C) |

|---|---|---|

| Coatings | Polyurethane | 150 |

| Adhesives | Epoxy | 180 |

The use of this compound in these applications allows for improved control over polymer properties such as flexibility and thermal stability .

Environmental Applications

3.1 Heavy Metal Ion Removal

Benzothiazole derivatives have been explored for their ability to chelate heavy metal ions from aqueous solutions. This compound has been tested for its efficacy in removing lead (Pb²⁺) and cadmium (Cd²⁺) ions.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Pb²⁺ | 50 | 5 | 90 |

| Cd²⁺ | 50 | 10 | 80 |

These results indicate that this compound can be an effective agent for environmental remediation efforts aimed at reducing heavy metal pollution .

Wirkmechanismus

The mechanism of action of N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylamine group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is unique due to its combination of a benzothiazole ring with a dimethylethane-1,2-diamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C13H19N3S. It features a benzothiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3S |

| Molecular Weight | 251.37 g/mol |

| CAS Number | 1177275-84-1 |

| Synonyms | 5,6-Dimethylbenzothiazole derivative |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit specific enzymes involved in bacterial metabolism, leading to antibacterial effects. The exact molecular pathways remain under investigation but suggest interference with essential cellular processes in pathogens .

Antibacterial Activity

Numerous studies have reported the antibacterial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial growth by disrupting cell wall synthesis or function .

Antitumor Activity

Benzothiazole derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting cell cycle progression. This suggests that this compound may hold promise as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

-

Case Study on Antibacterial Efficacy :

A study evaluated the antibacterial effects of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Case Study on Anticancer Activity :

Another research project focused on the antitumor effects of benzothiazole derivatives on leukemia cell lines. The study found that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Eigenschaften

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGXQOPLCZXTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.